molecular formula C23H12N2O5S B2970586 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 476309-58-7

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2970586
CAS No.: 476309-58-7
M. Wt: 428.42
InChI Key: YUKOAAIHLXOBDV-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that features a unique combination of anthracene, benzothiophene, and nitro functional groups

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has several applications in scientific research:

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Biological studies could also be conducted to determine if the compound has any useful activities, such as antibacterial or antitumor activities .

Mechanism of Action

Target of Action

It’s known that the compound possesses an n, o-bidentate directing group, which is potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems, influencing their activity and potentially altering the function of metal-dependent enzymes or proteins.

Mode of Action

The compound’s mode of action is likely related to its ability to participate in C-H bond functionalization reactions . This process involves the activation or cleavage of C-H bonds, which can lead to significant changes in the structure and function of target molecules. The compound’s N, O-bidentate directing group plays a key role in this process, promoting the formation of cyclometallated complexes .

Biochemical Pathways

For instance, it could potentially affect the synthesis of various heterocycles .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the presence of metal ions could potentially enhance its activity, given its potential role in metal-catalyzed C-H bond functionalization reactions . Other factors, such as pH, temperature, and the presence of other organic molecules, could also influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves the reaction of 9,10-anthraquinone derivatives with benzothiophene carboxylic acid derivatives under specific conditions. One common method involves the use of acid chlorides and amines to form the amide bond. For example, 2-methylbenzoyl chloride can be reacted with 1-aminoanthraquinone in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be further oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is unique due to the presence of both nitro and benzothiophene groups, which can impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12N2O5S/c26-21-15-3-1-2-4-16(15)22(27)18-11-13(5-7-17(18)21)24-23(28)20-10-12-9-14(25(29)30)6-8-19(12)31-20/h1-11H,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKOAAIHLXOBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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